molecular formula C8H10N2O3 B11911287 Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate

Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate

Cat. No.: B11911287
M. Wt: 182.18 g/mol
InChI Key: VOBUHHGIIXIZKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(azetidin-3-yl)oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of azetidine derivatives with oxazole precursors in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 2-(azetidin-3-yl)-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-12-8(11)6-4-10-7(13-6)5-2-9-3-5/h4-5,9H,2-3H2,1H3

InChI Key

VOBUHHGIIXIZKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(O1)C2CNC2

Origin of Product

United States

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